![molecular formula C9H10BrNO2 B6598491 methyl 2-amino-3-bromo-4-methylbenzoate CAS No. 320740-34-9](/img/structure/B6598491.png)
methyl 2-amino-3-bromo-4-methylbenzoate
Overview
Description
Methyl 2-amino-3-bromo-4-methylbenzoate (MBMBA) is an important organic compound that has many applications in scientific research. It is a brominated derivative of benzoic acid and is used as a reagent in the synthesis of other compounds. MBMBA has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Methyl 2-amino-3-bromo-4-methylbenzoate is involved in the synthesis of various compounds. For example, it plays a role in the synthesis of Chloranthraniliprole, an important agricultural chemical (Zheng Jian-hong, 2012).
Intermediate in Pharmaceutical Research
- This compound serves as a key intermediate for synthesizing certain anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).
Photodynamic Therapy Application
- Methyl 2-amino-3-bromo-4-methylbenzoate derivatives have been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. The compound shows promising characteristics as a Type II photosensitizer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Chemical Structure and Properties Analysis
- Research has been conducted to understand the molecular structure and properties of similar compounds, which can provide insights into the behavior and potential applications of methyl 2-amino-3-bromo-4-methylbenzoate in various chemical reactions and processes (G. Brown & R. E. Marsh, 1963).
Molecular Spectroscopy
- The compound has been analyzed using various spectroscopic techniques to understand its molecular structure and properties, contributing to the field of molecular spectroscopy and its applications in pharmaceuticals and materials science (N. Balamurugan et al., 2015).
properties
IUPAC Name |
methyl 2-amino-3-bromo-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAILNYUDWDRPKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278165 | |
Record name | Methyl 2-amino-3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-bromo-4-methylbenzoate | |
CAS RN |
320740-34-9 | |
Record name | Methyl 2-amino-3-bromo-4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320740-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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